![molecular formula C12H11N3OS B2470469 3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide CAS No. 1311896-37-3](/img/structure/B2470469.png)
3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCA or BCAAs, and it is a derivative of the amino acid leucine. BCA has been found to have several biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of BCA is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. BCA has been found to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism. BCA has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
BCA has several biochemical and physiological effects, including anti-inflammatory, analgesic, antimicrobial, plant growth-promoting, insecticidal, antioxidant, and flavor-enhancing properties. BCA has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BCA in lab experiments is its versatility in various fields such as medicine, agriculture, and food science. BCA is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using BCA in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on BCA, including:
1. Further investigation of the mechanism of action of BCA to better understand its effects on cells and organisms.
2. Development of new drugs based on BCA for the treatment of various diseases such as arthritis and cancer.
3. Optimization of the synthesis method for BCA to improve its purity and yield.
4. Investigation of the potential side effects of BCA to ensure its safety in various applications.
5. Development of new plant growth regulators and pesticides based on BCA to improve crop yields and reduce the use of harmful chemicals.
6. Investigation of the potential use of BCA as a food preservative and flavor enhancer to improve the shelf life and taste of food products.
Conclusion:
In conclusion, BCA is a promising chemical compound that has potential applications in various fields such as medicine, agriculture, and food science. BCA has several biochemical and physiological effects, making it a promising candidate for further research. The future directions for the research on BCA are vast, and it is an exciting area of study for the scientific community.
Synthesemethoden
The synthesis method for BCA involves the reaction of leucine with 2-mercaptobenzothiazole and acrylonitrile. This reaction results in the formation of BCA, which is then purified through various techniques such as column chromatography and recrystallization. The purity and yield of BCA can be optimized through the use of different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
BCA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, BCA has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. BCA has also been found to have antimicrobial properties, making it useful in the development of new antibiotics.
In agriculture, BCA has been found to have plant growth-promoting properties, making it useful in the development of new fertilizers and plant growth regulators. BCA has also been found to have insecticidal properties, making it useful in the development of new pesticides.
In food science, BCA has been found to have antioxidant properties, making it useful in the development of new food preservatives. BCA has also been found to have flavor-enhancing properties, making it useful in the development of new food additives.
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-7-8-14-11(16)5-6-12-15-9-3-1-2-4-10(9)17-12/h1-4H,5-6,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPUQKQLPQJWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.